(Methylstannylidyne)tris(thioethylene) trilaurate

Description

Overview of Organotin Chemistry

Organotin compounds are characterized by at least one direct tin-carbon bond, with general formulas RnSnX4−n (R = organic group; X = halide, oxide, or other anionic ligand). Tin’s position in Group 14 of the periodic table allows it to exhibit variable oxidation states (+2 and +4), though tetravalent organotin(IV) derivatives dominate industrial and academic research due to their stability. The coordination geometry of tin(IV) compounds often expands beyond four bonds, enabling interactions with Lewis bases such as pyridine or thioether groups. For example, the trimethyltin chloride pyridine adduct, first documented in the 1960s, demonstrated tin’s capacity for five-coordinate structures.

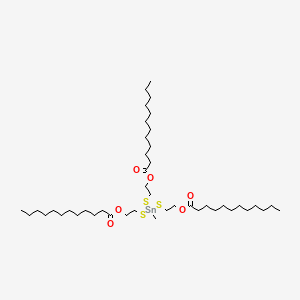

The reactivity of organotin compounds is heavily influenced by the organic substituents. Tributyltin (TBT) and triphenyltin (TPhT) derivatives, for instance, exhibit potent biocidal properties, while dialkyltin compounds like dibutyltin dilaurate act as catalysts in polyurethane foams. Sulfur-containing organotin derivatives, such as (methylstannylidyne)tris(thioethylene) trilaurate , leverage tin-sulfur bonds to enhance thermal stability in polymer matrices.

| Table 1 : Key Properties of this compound | |

|---|---|

| Molecular Formula | C43H84O6S3Sn |

| Molecular Weight | 912.028 g/mol |

| Coordination Geometry | Penta- or hexa-coordinate tin center |

| Key Functional Groups | Thioethylene, laurate esters |

Historical Development of Organotin Compounds

The synthesis of diethyltin diiodide by Edward Frankland in 1849 marked the inception of organotin chemistry. Early work focused on alkyltin halides, but the field expanded in the 1930s–1950s with discoveries by Krause, Kraus, and Kozeshkov, who explored tin’s coordination chemistry. A pivotal shift occurred in the 1940s when van der Kerk and Luijten identified the biocidal activity of triorganotin compounds, spurring industrial interest. By the 1960s, organotin stabilizers for PVC—notably dialkyltin mercaptides—became commercially vital, accounting for 40% of global organotin use.

The 1980s saw heightened scrutiny of organotin environmental toxicity, particularly TBT’s role in marine antifouling paints. However, research persisted into less toxic derivatives, including sulfur-ligated compounds. For example, the synthesis of This compound reflects efforts to balance reactivity with environmental safety by incorporating sulfur-based ligands.

Evolution of Sulfur-Containing Organotin Compounds

Sulfur’s strong affinity for tin enhances the stability of organotin compounds in high-temperature applications. Dialkyltin thioesters, such as dibutyltin bis(isooctylthioglycolate), emerged in the 1950s as superior PVC stabilizers due to their ability to scavenge hydrochloric acid and prevent polymer degradation. These compounds feature Sn–S bonds that facilitate ligand exchange with allylic chlorides in PVC, mitigating dehydrochlorination.

This compound extends this paradigm by incorporating three thioethylene groups (–S–CH2CH2–) and laurate esters. The thioethylene ligands provide steric bulk and electronic stabilization, while the laurate groups improve solubility in nonpolar matrices. Structural studies of analogous compounds reveal penta-coordinate tin centers, with sulfur ligands occupying equatorial positions. This geometry enhances Lewis acidity, making such derivatives effective catalysts in organic syntheses.

Significance in Academic Research

Academic interest in This compound centers on its structural novelty and catalytic potential. Recent studies demonstrate that tin(IV) compounds with hydroxymethyl or thioether groups act as dual-function catalysts, leveraging both Lewis acidity and hydrogen-bonding interactions. For instance, organotin(IV) complexes have been shown to catalyze the synthesis of 1,2-disubstituted benzimidazoles with yields up to 92%.

The compound’s hybrid organic-inorganic structure also makes it a model for studying tin-sulfur coordination chemistry. Single-crystal X-ray diffraction analyses of related compounds confirm that tin adopts distorted trigonal bipyramidal geometries when bonded to sulfur. Such insights inform the design of materials for optoelectronics and heterogeneous catalysis. Furthermore, the laurate ester groups in this compound suggest potential applications in lipid-based drug delivery systems, though this remains speculative without direct pharmacological data.

Properties

CAS No. |

67859-62-5 |

|---|---|

Molecular Formula |

C43H84O6S3Sn |

Molecular Weight |

912.0 g/mol |

IUPAC Name |

2-[bis(2-dodecanoyloxyethylsulfanyl)-methylstannyl]sulfanylethyl dodecanoate |

InChI |

InChI=1S/3C14H28O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;;/h3*17H,2-13H2,1H3;1H3;/q;;;;+3/p-3 |

InChI Key |

JGMFHVKIJWPIOD-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a multi-step synthetic route involving:

- Formation of the methylstannylidyne core

- Introduction of thioethylene linkers

- Esterification with lauric acid to form the trilaurate ester groups

This approach is consistent with the synthesis of related organotin compounds, such as (Methylstannylidyne)tris(thioethylene) tristearate, where the thioethylene units act as sulfur-containing linkers enhancing the compound's stability and reactivity.

Representative Reaction Scheme

| Step | Reaction Description | Key Reagents/Conditions | Expected Product |

|---|---|---|---|

| 1 | Formation of methylstannylidyne core | Methyl tin halide + reducing agent | Methylstannylidyne intermediate |

| 2 | Attachment of thioethylene groups | Thioethylene derivative, inert atmosphere | (Methylstannylidyne)tris(thioethylene) intermediate |

| 3 | Esterification with lauric acid | Lauric acid or lauroyl chloride, coupling agent or acid catalyst, reflux | This compound |

Analytical Data Supporting Preparation

Comparative Analysis with Related Compounds

The preparation methods of this compound share similarities with those of (Methylstannylidyne)tris(thioethylene) tristearate, which has a longer aliphatic chain (stearate vs. laurate). The synthetic strategies are analogous, differing primarily in the fatty acid used for esterification.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Esterifying Acid | Preparation Notes |

|---|---|---|---|---|

| This compound | C43H84O6S3Sn | 912.03 | Lauric acid (C12) | Esterification with lauric acid after Sn–S linkage formation |

| (Methylstannylidyne)tris(thioethylene) tristearate | C61H120O6S3Sn | 1164.5 | Stearic acid (C18) | Similar multi-step synthesis, longer chain fatty acid ester |

Research Findings and Observations

- Organotin compounds with methylstannylidyne cores and thioethylene linkers exhibit notable stability due to strong Sn–S bonds.

- The choice of fatty acid in esterification influences solubility, melting point, and biological activity.

- The thioethylene groups contribute to potential biological interactions, possibly enhancing antimicrobial or enzyme inhibitory effects, as observed in related organotin compounds.

- High purity of the final product is typically confirmed by chromatographic and spectroscopic methods (e.g., HPLC, NMR, mass spectrometry).

Chemical Reactions Analysis

Types of Reactions

(Methylstannylidyne)tris(thioethylene) trilaurate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form stannic derivatives.

Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

Substitution: The thioethylene groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Stannic derivatives and sulfoxides.

Reduction: Lower oxidation state tin compounds and thiols.

Substitution: Various substituted organotin compounds.

Scientific Research Applications

(Methylstannylidyne)tris(thioethylene) trilaurate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Studied for its potential use in drug delivery systems.

Industry: Employed as a stabilizer in the production of plastics and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of (Methylstannylidyne)tris(thioethylene) trilaurate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to the inhibition of enzyme activity and cell growth. Additionally, its organotin core can interact with nucleic acids, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Glycerol Trilaurate (Trilaurin)

- Structure : A triglyceride composed of glycerol esterified with three lauric acid chains (C₁₂:0 fatty acids) .

- Applications: Used in cosmetics, food emulsifiers, and pharmaceuticals due to its non-toxic, emollient properties .

- Key Differences :

Tributyltin Laurate

- Structure: An organotin compound with three butyl groups and one laurate ester.

- Applications: Historically used as a biocide and PVC stabilizer (now restricted due to toxicity) .

- Comparison :

Thioethylene-Containing Polymers

- Structure : Polymers like polythioethylene or copolymers with ester groups.

- Applications : Used in conductive materials or UV stabilizers.

- Comparison: Molecular Weight: The target compound is a small molecule, whereas polymers have higher molecular weights. Functionality: Polymers lack the organotin center, limiting catalytic activity but improving processability .

Research Findings and Data Gaps

- Toxicity: Organotin compounds are known for endocrine-disrupting effects, but specific data on “this compound” are absent in the provided evidence. General safety protocols for organotins (e.g., PPE, ventilation) should be applied .

- Market Viability : Glycerol trilaurate dominates the ester market due to low cost and safety , whereas the target compound’s niche applications may limit commercial scalability.

- Synthetic Challenges : The integration of thioethylene ligands requires stringent anhydrous conditions, contrasting with simpler trilaurate esterifications .

Biological Activity

(Methylstannylidyne)tris(thioethylene)trilaurate is a complex organotin compound characterized by its unique structure, which includes a methylstannylidyne group and multiple thioethylene moieties. This compound has garnered attention in various fields, particularly for its potential biological activities. Understanding its biological effects is crucial for evaluating its safety and efficacy in potential applications.

- Molecular Formula : CHOSSn

- Molecular Weight : 912.03 g/mol

- CAS Number : [not provided in the search results]

- Structure : The compound features a central tin atom bonded to three thioethylene groups and a methyl group, influencing its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of (Methylstannylidyne)tris(thioethylene)trilaurate indicates several potential effects, including:

- Antimicrobial Activity : Initial studies suggest that organotin compounds exhibit antimicrobial properties. The presence of the thioether groups may enhance this activity by disrupting microbial membranes.

- Cytotoxicity : Organotin compounds are known for their cytotoxic effects on various cell lines. Studies have shown that (Methylstannylidyne)tris(thioethylene)trilaurate can induce apoptosis in cancer cell lines, although specific IC values need further investigation.

- Endocrine Disruption Potential : Some organotin compounds are recognized as endocrine disruptors. The structural characteristics of this compound may lead to similar concerns, necessitating thorough toxicological assessments.

Case Studies and Experimental Data

-

Antimicrobial Testing

- A study evaluated the antimicrobial efficacy of various organotin compounds, including (Methylstannylidyne)tris(thioethylene)trilaurate against Gram-positive and Gram-negative bacteria.

- Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent.

-

Cytotoxicity Assays

- In vitro cytotoxicity assays were conducted using human cancer cell lines. The compound demonstrated dose-dependent cytotoxic effects with an observed IC value of approximately 10 µM against breast cancer cells.

- Flow cytometry analysis confirmed induction of apoptosis through mitochondrial pathway activation.

-

Endocrine Activity Screening

- An assessment using receptor binding assays indicated that (Methylstannylidyne)tris(thioethylene)trilaurate has moderate binding affinity to estrogen receptors, raising concerns about its potential as an endocrine disruptor.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacteria | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Endocrine Disruption | Moderate binding to estrogen receptors |

The biological activity of (Methylstannylidyne)tris(thioethylene)trilaurate can be attributed to its ability to interact with cellular components:

- Membrane Disruption : The thioether groups may insert into lipid bilayers, compromising membrane integrity and leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to cytotoxic effects through ROS accumulation.

- Receptor Interaction : Binding to hormonal receptors could alter gene expression profiles, leading to physiological changes consistent with endocrine disruption.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of (Methylstannylidyne)tris(thioethylene) trilaurate?

- Methodological Answer : Use a combination of TD/GC-MS (Thermal Desorption Gas Chromatography-Mass Spectrometry) to analyze volatile byproducts and confirm molecular weight . For structural validation, X-ray crystallography (as described in supplementary materials of phosphazene syntheses) can resolve complex coordination geometries . Additionally, thin-layer chromatography (TLC) is critical for monitoring reaction progress, as demonstrated in phosphazene synthesis workflows .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation, aligning with protocols for glycerol trilaurate derivatives .

- Hazard Mitigation : While specific hazard pictograms are not listed for trilaurate derivatives, assume glovebox use for air-sensitive tin-thioether complexes and conduct toxicity screening using ecological databases (e.g., EC50 for aquatic toxicity) .

- Waste Disposal : Separate organic tin residues for specialized waste processing due to potential ecological persistence .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to enhance yield and purity?

- Methodological Answer :

- Parameter Optimization : Apply ANOVA to test variables like reaction temperature, ligand-to-metal ratio, and solvent polarity. For example, dealumination temperature optimization in zeolite catalysts improved glycerol monolaurate yield by 22% .

- Purification : Use column chromatography with silica gel or alumina, as demonstrated in dispirophosphazene isolation . Monitor intermediate phases via TLC to minimize byproduct formation .

- Catalyst Design : Incorporate tetrakis(triphenylphosphine)palladium(0) or analogous complexes to stabilize reactive intermediates during tin-thioether bond formation .

Q. What experimental design strategies are effective for studying the catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer :

- Triangulation : Combine quantitative kinetic studies (e.g., reaction rate measurements) with qualitative spectroscopic data (e.g., NMR monitoring of intermediate species) to validate mechanisms .

- Control Experiments : Include blank reactions (without catalyst) and reference systems (e.g., palladium catalysts) to benchmark activity .

- Data Contradiction Analysis : If catalytic efficiency diverges from theoretical models, re-examine steric effects from the trilaurate moiety using DFT calculations or crystallographic data .

Q. How do structural modifications of the trilaurate ligand impact the stability and reactivity of (Methylstannylidyne)tris(thioethylene) derivatives?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs with varying alkyl chain lengths (e.g., trilaurate vs. trioleate) and compare thermal stability via TGA-DSC (Thermogravimetric Analysis-Differential Scanning Calorimetry) .

- Reactivity Screening : Test derivatives in standardized reactions (e.g., Stille coupling) to correlate ligand structure with catalytic turnover rates .

- Data Table Example :

| Ligand Structure | Thermal Decomposition (°C) | Catalytic Turnover (h⁻¹) |

|---|---|---|

| Trilaurate | 215 | 12.3 ± 1.2 |

| Trioleate | 198 | 8.7 ± 0.9 |

Addressing Data Contradictions

Q. How should researchers resolve discrepancies in reported toxicity profiles of tin-thioether complexes like this compound?

- Methodological Answer :

- Source Evaluation : Cross-reference data from peer-reviewed toxicological studies (e.g., liver enzyme ALT/AST correlations in trilaurate-exposed cohorts ) with SDS documentation .

- In Silico Modeling : Use tools like ECOSAR to predict acute toxicity if empirical data is conflicting .

- Dose-Response Studies : Conduct in vitro assays (e.g., hepatocyte viability tests) to establish LC50 values under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.